(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
Description
Properties
IUPAC Name |
[3-phenyl-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFHHMXEQUJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components
-
Boron-containing precursor : A 3-bromophenylboronic acid derivative is commonly used.
-
Halogenated partner : A 5-(trifluoromethyl)phenyl halide (e.g., bromide or iodide) ensures precise positioning of the trifluoromethyl group.
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Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as K₂CO₃ in THF/water mixtures.
Optimization Insights
Microwave-assisted synthesis significantly reduces reaction times. For example, a protocol using PdCl₂(dppf) (5 mol%) at 140°C for 30 minutes under microwave irradiation achieved 92% coupling efficiency. Conventional heating at 80°C for 12 hours yielded comparable results but required longer durations.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced either via direct functionalization of the biphenyl intermediate or through the use of pre-functionalized building blocks.
Direct Trifluoromethylation
Electrophilic trifluoromethylation using Umemoto’s reagent (Togni’s reagent II) under copper catalysis has been explored:
However, this method suffers from moderate yields (50–60%) due to competing side reactions.
Pre-functionalized Building Blocks
A more reliable approach involves using 5-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura coupling step. This avoids post-coupling functionalization and improves overall yield (75–85%).
Amination Techniques for Methanamine Synthesis
The methanamine group is introduced via two primary routes: reductive amination of ketones or reduction of nitriles.
Reductive Amination
A ketone intermediate is reacted with ammonium acetate in the presence of NaBH₃CN:
Yields range from 65% to 78%, depending on the steric environment.
Nitrile Reduction
Nitriles are reduced to primary amines using LiAlH₄:
This method offers higher yields (85–90%) but requires stringent anhydrous conditions.
Table 1: Comparison of Amination Methods
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, NH₄OAc | 65–78 | MeOH, rt, 24h |
| Nitrile Reduction | LiAlH₄ | 85–90 | THF, reflux, 4h |
Optimization of Reaction Conditions
Critical parameters such as solvent choice, temperature, and catalyst loading significantly impact efficiency.
Solvent Effects
Temperature and Catalysis
Microwave irradiation reduces coupling times from hours to minutes. For example, a PdCl₂(dppf)-catalyzed reaction at 140°C achieved completion in 30 minutes.
Table 2: Impact of Heating Methods on Suzuki-Miyaura Coupling
| Heating Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 12 | 78 |
| Microwave | 140 | 0.5 | 92 |
Comparative Analysis of Synthetic Routes
Two dominant routes emerge:
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Sequential Functionalization : Biphenyl formation → trifluoromethylation → amination.
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Modular Assembly : Use of pre-functionalized blocks in Suzuki coupling followed by amination.
The modular approach is more efficient, with total yields of 70–75%, compared to 50–60% for sequential methods .
Chemical Reactions Analysis
(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, nitric acid, or metal catalysts (e.g., palladium on carbon) are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or alcohols are used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Nitro derivatives, amides.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated derivatives, ether derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular
Biological Activity
(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine, a compound characterized by its trifluoromethyl group and biphenyl structure, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies highlighting its biological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 265.25 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, which may influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Biphenyl Structure : Starting from biphenyl derivatives, halogenation can be performed using reagents like thionyl chloride.
- Introduction of Trifluoromethyl Group : This can be achieved through trifluoromethylation reactions using trifluoromethyl iodide or sulfonates in the presence of catalysts.
- Amination : The final step involves the introduction of the amine group to complete the synthesis.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, triazole derivatives have shown efficacy against various fungal pathogens. The biological activity of this compound is hypothesized to extend into antimicrobial domains due to its structural similarities with known active compounds.
Anticancer Potential
The potential anticancer properties of this compound have been explored in several studies. Compounds with trifluoromethyl groups often demonstrate enhanced interactions with biological targets involved in cancer progression. For instance, studies on related biphenyl derivatives have shown promising results in inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antifungal Activity : A study demonstrated that triazole derivatives possess antifungal properties, suggesting that this compound may also exhibit similar effects due to its structural characteristics .
- Anticancer Activity : Research on fluorinated compounds has indicated their potential as anticancer agents. For example, a study found that certain fluorinated biphenyls inhibited tumor growth in vitro .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fluconazole | Triazole ring | Antifungal |
| Voriconazole | Fluorinated triazole | Antifungal |
| Anastrozole | Triazole with aromatic substitutions | Anticancer |
| Itraconazole | Triazole with multiple fluorinated groups | Antifungal |
The unique combination of fluorinated groups and biphenyl structure in this compound may enhance its lipophilicity and bioactivity compared to other similar compounds.
Comparison with Similar Compounds
Key Findings and Implications
Trifluoromethyl vs. Sulfonyl : The -CF₃ group offers superior metabolic stability, while sulfonyl groups improve target binding but may reduce bioavailability.
Structural Rigidity : Cyclopropane or piperidine incorporation enhances selectivity but complicates synthesis.
Salt Forms : Hydrochloride or fumarate salts improve solubility for in vivo applications .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing (5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Bromination of the biphenyl precursor at the 5-position, followed by trifluoromethylation using reagents like Umemoto’s reagent or CF₃Cu .
- Step 2 : Introduction of the methanamine group via reductive amination or nucleophilic substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for biphenyl formation, with catalyst choice (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF/water) significantly impacting yield .
- Key Parameters : Temperature (60–100°C for coupling), stoichiometry of boronic acid derivatives, and inert atmosphere to prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and amine group presence. ¹⁹F NMR verifies trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What strategies enhance the solubility of this compound in aqueous media for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before diluting in buffer .
- Salt Formation : Convert the free amine to a hydrochloride salt via HCl gas treatment, improving aqueous solubility .
- Structural Modification : Introduce polar substituents (e.g., hydroxyl groups) on the biphenyl ring, though this may alter bioactivity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of the biphenyl scaffold?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal the -CF₃ group’s strong electron-withdrawing effect, reducing electron density on the biphenyl ring and increasing electrophilicity .
- Steric Effects : The bulky -CF₃ group may restrict rotational freedom, impacting binding to biological targets (e.g., enzymes). X-ray crystallography or NOESY NMR can validate conformational rigidity .
Q. What are the best practices for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- Deuterium Exchange : Confirm amine protons via D₂O shake tests in ¹H NMR .
- Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MNova) .
Q. How can researchers optimize reaction conditions to minimize byproducts in trifluoromethylation steps?
- Methodological Answer :
- Reagent Selection : Use stable trifluoromethyl sources (e.g., Togni’s reagent) over gaseous CF₃I to reduce side reactions .
- Catalytic Systems : Employ Cu(I)/ligand systems (e.g., CuI/1,10-phenanthroline) to enhance regioselectivity .
- In Situ Monitoring : Reaction progress tracked via TLC or GC-MS to terminate at optimal conversion .
Q. What in silico approaches predict the biological activity of this compound against specific targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- QSAR Modeling : Train models on biphenyl-amine derivatives with known IC₅₀ values to predict potency .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Stability and Handling
Q. What storage conditions are recommended to ensure long-term stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
